molecular formula C14H21NO B134006 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 147991-79-5

5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B134006
M. Wt: 219.32 g/mol
InChI Key: NACMFKJUENWONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied for its potential use in scientific research. It is a member of the tetrahydroquinoline family of compounds and has been found to have a number of interesting properties that make it attractive for use in laboratory experiments.

Mechanism Of Action

The exact mechanism of action of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it has the ability to activate dopamine receptors in the brain, which can lead to a number of physiological effects.

Biochemical And Physiological Effects

Studies have shown that 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to improved motor function and cognitive function. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in laboratory experiments is its ability to selectively activate dopamine receptors. This can be useful for studying the role of dopamine in various physiological processes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is the study of the compound's antioxidant properties and its potential use in the treatment of conditions such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on other physiological processes.

Synthesis Methods

The synthesis of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves the reaction of ethyl 3-oxobutanoate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.

Scientific Research Applications

5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

147991-79-5

Product Name

5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-13(12)10(2)9-14(3,4)15-11/h6-8,10,15H,5,9H2,1-4H3

InChI Key

NACMFKJUENWONY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1C(CC(N2)(C)C)C

Canonical SMILES

CCOC1=CC=CC2=C1C(CC(N2)(C)C)C

synonyms

Quinoline, 5-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI)

Origin of Product

United States

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